molecular formula C13H9NO3 B6386657 6-(2-Formylphenyl)nicotinic acid CAS No. 566198-41-2

6-(2-Formylphenyl)nicotinic acid

Cat. No.: B6386657
CAS No.: 566198-41-2
M. Wt: 227.21 g/mol
InChI Key: IPSOELZVMAWKFX-UHFFFAOYSA-N
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Description

6-(2-Formylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a formyl group attached to the phenyl ring, which is further connected to the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Formylphenyl)nicotinic acid typically involves the reaction of 2-formylbenzoic acid with nicotinic acid under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, green chemistry principles may be applied to minimize the use of hazardous reagents and solvents, thereby reducing the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Formylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 6-(2-Carboxyphenyl)nicotinic acid.

    Reduction: 6-(2-Hydroxymethylphenyl)nicotinic acid.

    Substitution: 6-(2-Nitrophenyl)nicotinic acid or 6-(2-Halophenyl)nicotinic acid.

Scientific Research Applications

6-(2-Formylphenyl)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific optical and electronic properties, such as nonlinear optical materials and organic semiconductors.

Mechanism of Action

The mechanism of action of 6-(2-Formylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Carboxyphenyl)nicotinic acid
  • 6-(2-Hydroxymethylphenyl)nicotinic acid
  • 6-(2-Nitrophenyl)nicotinic acid
  • 6-(2-Halophenyl)nicotinic acid

Uniqueness

6-(2-Formylphenyl)nicotinic acid is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other nicotinic acid derivatives, which may have different functional groups and, consequently, different properties and applications.

Properties

IUPAC Name

6-(2-formylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-10-3-1-2-4-11(10)12-6-5-9(7-14-12)13(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSOELZVMAWKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687012
Record name 6-(2-Formylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566198-41-2
Record name 6-(2-Formylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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